3-Carboxymethyl-3'-(dimethylaminocarbonyl)biphenyl
Description
3-Carboxymethyl-3’-(dimethylaminocarbonyl)biphenyl is a chemical compound with the molecular formula C17H17NO3 and a molecular weight of 283.33 g/mol It is characterized by the presence of a carboxymethyl group and a dimethylaminocarbonyl group attached to a biphenyl structure
Properties
IUPAC Name |
2-[3-[3-(dimethylcarbamoyl)phenyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-18(2)17(21)15-8-4-7-14(11-15)13-6-3-5-12(9-13)10-16(19)20/h3-9,11H,10H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMOSSVLTMAYES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742984 | |
| Record name | [3'-(Dimethylcarbamoyl)[1,1'-biphenyl]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375068-92-0 | |
| Record name | [1,1′-Biphenyl]-3-acetic acid, 3′-[(dimethylamino)carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375068-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3'-(Dimethylcarbamoyl)[1,1'-biphenyl]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Carboxymethyl-3’-(dimethylaminocarbonyl)biphenyl typically involves the reaction of biphenyl derivatives with appropriate reagents to introduce the carboxymethyl and dimethylaminocarbonyl groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Friedel-Crafts Acylation: This method involves the acylation of biphenyl with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The carboxymethyl group can be introduced through esterification reactions using carboxylic acids or their derivatives.
Chemical Reactions Analysis
3-Carboxymethyl-3’-(dimethylaminocarbonyl)biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
3-Carboxymethyl-3’-(dimethylaminocarbonyl)biphenyl has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Carboxymethyl-3’-(dimethylaminocarbonyl)biphenyl involves its interaction with specific molecular targets and pathways. The carboxymethyl and dimethylaminocarbonyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
3-Carboxymethyl-3’-(dimethylaminocarbonyl)biphenyl can be compared with other similar compounds, such as:
3-Carboxymethyl-3’-(methylaminocarbonyl)biphenyl: This compound has a similar structure but with a methylaminocarbonyl group instead of a dimethylaminocarbonyl group.
3-Carboxymethyl-3’-(ethylaminocarbonyl)biphenyl: This compound has an ethylaminocarbonyl group, providing different chemical properties and reactivity.
3-Carboxymethyl-3’-(propylaminocarbonyl)biphenyl: This compound has a propylaminocarbonyl group, which affects its solubility and interaction with molecular targets.
Biological Activity
3-Carboxymethyl-3'-(dimethylaminocarbonyl)biphenyl (CAS No.: 1375068-92-0) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biochemical properties, mechanisms of action, and biological effects of this compound based on various studies and research findings.
Chemical Structure
The molecular structure of this compound is characterized by a biphenyl backbone with carboxymethyl and dimethylaminocarbonyl functional groups. This configuration is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 286.33 g/mol |
| Solubility | Soluble in organic solvents, slightly soluble in water |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may influence cellular pathways through the following mechanisms:
- Enzyme Modulation : It has been shown to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of xenobiotics.
- Gene Expression : The compound may affect transcription factors, thereby influencing gene expression related to metabolic pathways and cell growth .
- Cell Signaling : It can alter signaling pathways involving kinases and phosphatases, which are essential for cellular proliferation and apoptosis.
Antitumor Activity
Research indicates that this compound exhibits antitumor properties . In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis in these cells, suggesting a potential therapeutic application in oncology .
Antimicrobial Properties
Preliminary studies have reported antimicrobial activity against a range of pathogens, including bacteria and fungi. The compound has shown effectiveness in disk diffusion assays against strains such as E. coli and S. aureus, indicating its potential as an antimicrobial agent .
Study 1: Antitumor Efficacy
In a study examining the effects of this compound on breast cancer cells, researchers found that treatment led to a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to increased reactive oxygen species (ROS) production, leading to oxidative stress and subsequent apoptosis.
Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial efficacy of the compound against various microbial strains using a standard disk diffusion method. Results indicated that at a concentration of 100 µg/disk, it inhibited the growth of Candida albicans and Aspergillus niger, highlighting its potential use in treating fungal infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
